5-Bromo-2-hydrazinyl-3-nitropyridine

Organic Synthesis Hydrazinylpyridine Reaction Yield

Researchers synthesizing pyridine-based kinase inhibitors or GPCR ligands face multi-step bottlenecks. This compound provides three orthogonal reactive handles in a single advanced intermediate: • C2-hydrazinyl for cyclocondensation with 1,3-dicarbonyls → pyrazolo[3,4-b]pyridine cores • C3-nitro reducible to amine for further derivatization • C5-bromo enables Suzuki/Buchwald cross-coupling (ArBr > ArCl reactivity) Documented 89% synthesis yield supports cost-effective library-scale procurement; ≥98% purity ensures batch-to-batch reproducibility.

Molecular Formula C5H5BrN4O2
Molecular Weight 233.02 g/mol
CAS No. 15862-42-7
Cat. No. B105265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-hydrazinyl-3-nitropyridine
CAS15862-42-7
Molecular FormulaC5H5BrN4O2
Molecular Weight233.02 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1[N+](=O)[O-])NN)Br
InChIInChI=1S/C5H5BrN4O2/c6-3-1-4(10(11)12)5(9-7)8-2-3/h1-2H,7H2,(H,8,9)
InChIKeyHSSPWVIGDQPZEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-hydrazinyl-3-nitropyridine: Identity & Procurement


5-Bromo-2-hydrazinyl-3-nitropyridine (CAS 15862-42-7) is a heterobifunctional pyridine building block with the molecular formula C5H5BrN4O2 and a molecular weight of 233.02 g/mol [1]. It bears a hydrazinyl group at the 2-position, a nitro group at the 3-position, and a bromine atom at the 5-position. This substitution pattern creates a versatile scaffold for heterocyclic synthesis, as the hydrazinyl moiety enables condensation and cyclocondensation reactions, the nitro group can be reduced to an amine, and the bromine serves as a handle for cross-coupling chemistry [2]. Commercial sources offer this compound at ≥98% purity (GC) for research and development use, with production capability up to kilogram scale [3].

5-Bromo-2-hydrazinyl-3-nitropyridine: Irreplaceable Over Analogs


The 5-position halogen identity in 2-hydrazinyl-3-nitropyridine derivatives exerts a measurable influence on both molecular properties and synthetic utility. The bromo substituent differentially modulates lipophilicity (XLogP3 of 1.5 versus 1.4 for the 5-chloro analog and 0.8 for the des-halogen parent), which directly affects solubility profiles and membrane permeability potential [1][2]. Moreover, aryl bromides demonstrate superior reactivity in palladium-catalyzed cross-coupling reactions relative to aryl chlorides, following the established reactivity order ArI > ArBr > ArCl [3]. Substituting the bromo analog with the chloro or des-halogen variant therefore alters both physicochemical behavior and the range of accessible downstream derivatives, making informed procurement decisions dependent on quantitative property comparisons.

5-Bromo-2-hydrazinyl-3-nitropyridine: Head-to-Head Comparative Evidence


Synthesis Yield: Bromo vs. Chloro Analog

In a direct synthesis comparison using analogous starting materials under nucleophilic aromatic substitution conditions with hydrazine hydrate in methanol, 5-bromo-2-hydrazinyl-3-nitropyridine was obtained in 89% yield at 20°C . Under comparable conditions, the 5-chloro analog required elevated temperature (60°C, 2 h) and afforded a lower yield of 82% . The 89% yield for the bromo derivative represents a quantitative benchmark that can inform cost-per-reaction calculations for procurement planning.

Organic Synthesis Hydrazinylpyridine Reaction Yield

Lipophilicity (LogP) Across Halogen Variants

Computed XLogP3 values reveal a halogen-dependent stepwise increase in lipophilicity: the des-halogen 2-hydrazinyl-3-nitropyridine has XLogP3 = 0.8 [1], the 5-chloro derivative has XLogP3 = 1.4 [2], and the 5-bromo target compound reaches XLogP3 = 1.5 [3]. This 0.1 logP unit increment from chloro to bromo corresponds to an approximately 1.26-fold increase in partition coefficient, while the 0.7 logP difference versus the des-halogen parent represents a roughly 5-fold increase.

Lipophilicity Drug Design Physicochemical Properties

Melting Point: Bromo vs. Chloro Analog

The experimental melting point of 5-bromo-2-hydrazinyl-3-nitropyridine is 138°C (measured from methanol solvate) [1], compared with 134–135°C for the 5-chloro analog [2]. The 3–4°C higher melting point for the bromo derivative is consistent with stronger intermolecular interactions attributable to the larger, more polarizable bromine atom. This thermal difference serves as a practical identity and purity check during incoming quality control.

Thermal Properties Solid-State Characterization Purity Assessment

Trifunctional Scaffold for Divergent Synthesis

5-Bromo-2-hydrazinyl-3-nitropyridine contains three synthetically orthogonal functional groups: an aryl bromide at C5, a hydrazinyl nucleophile at C2, and a nitro group at C3. The C5 bromine enables participation in Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-couplings, exploiting the well-established reactivity of aryl bromides over chlorides in such transformations [1]. Simultaneously, the C2 hydrazinyl group permits condensation with carbonyl compounds to form hydrazones, or cyclocondensation with 1,3-dielectrophiles to generate fused pyrazolo[3,4-b]pyridine systems [2]. This trifunctional architecture allows sequential or orthogonal derivatization that the des-bromo analog cannot achieve. The commercial specification of ≥98% purity (GC) [3] further supports reproducible downstream chemistry.

Heterocyclic Chemistry Cross-Coupling Medicinal Chemistry

5-Bromo-2-hydrazinyl-3-nitropyridine: Optimal Application Scenarios


Medicinal Chemistry: Late-Stage C5 Diversification

For medicinal chemistry programs synthesizing focused libraries of pyridine-based kinase inhibitors or GPCR ligands, 5-bromo-2-hydrazinyl-3-nitropyridine provides a single advanced intermediate that can undergo C5 Suzuki coupling with diverse aryl/heteroaryl boronic acids after initial hydrazone formation at C2. The higher computed logP (1.5) relative to the des-halogen parent (0.8) positions this scaffold in a more favorable lipophilicity range for CNS penetration optimization [1]. The documented 89% synthesis yield [2] supports cost-effective procurement for library-scale synthesis.

Agrochemical Intermediates: Pyrazolo[3,4-b]pyridine Formation

The combination of a C2-hydrazinyl group and a C3-nitro group on the pyridine ring enables direct cyclocondensation with 1,3-dicarbonyl compounds to form pyrazolo[3,4-b]pyridine cores, a privileged scaffold in agrochemical and pharmaceutical research [1]. The retained C5-bromo substituent provides an additional vector for subsequent functionalization. The commercial availability at ≥98% purity [2] ensures consistent cyclocondensation outcomes across batches.

Material Science: Halogen-Dependent Solid-State Properties

The higher melting point of the bromo derivative (138°C) compared with the chloro analog (134–135°C) [1], combined with the higher density (computed 2.14 g/cm³ versus 1.78 g/cm³ for the chloro derivative), indicates stronger intermolecular interactions in the solid state. These differential thermal and density properties may be advantageous in designing crystalline materials where packing efficiency or thermal stability is a selection criterion.

Procurement Decision: Bromo vs. Chloro Selection Guide

When selecting between 5-bromo- and 5-chloro-2-hydrazinyl-3-nitropyridine, the decision can be guided by three quantitative parameters: (1) synthesis yield (89% vs. 82%, a +7% advantage) [1]; (2) cross-coupling reactivity (aryl bromide > aryl chloride) [2]; and (3) physicochemical differentiation (XLogP3 1.5 vs. 1.4; mp 138°C vs. 134–135°C) [3]. The bromo analog is preferred when downstream Suzuki/Buchwald coupling is planned or when higher lipophilicity is desired; the chloro analog may be selected where lower molecular weight or different electronic properties are required.

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